1-(Ethylsulfonyl)-3,5-dimethylpiperazine
Description
1-(Ethylsulfonyl)-3,5-dimethylpiperazine is a piperazine derivative featuring an ethylsulfonyl (-SO₂C₂H₅) group at the 1-position and methyl substituents at the 3- and 5-positions of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological relevance, particularly in serotonin receptor modulation and enzyme inhibition . The ethylsulfonyl group may enhance metabolic stability compared to unsubstituted piperazines, while the 3,5-dimethyl configuration could influence steric effects and binding affinity .
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-ethylsulfonyl-3,5-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
VPRHHDTZCBOXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(NC(C1)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Ethylsulfonyl)-3,5-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Ethylsulfonyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like sodium azide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylsulfonyl group and formation of the corresponding piperazine derivative.
Scientific Research Applications
1-(Ethylsulfonyl)-3,5-dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the design of enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Key Observations :
- Carcinogenicity vs. Safety: The nitroso group in 1-nitroso-3,5-dimethylpiperazine confers high carcinogenicity, unlike sulfonyl or acetyl substituents . This highlights the critical role of substituent choice in toxicity profiles.
- Solubility and Stability : Sulfonyl-containing derivatives (e.g., pyrazolylsulfonyl in ) are often more water-soluble than alkyl-substituted piperazines, which may benefit drug design .
Pharmacological Potential
Arylpiperazines in and show serotonin receptor (5-HT1A) affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
